

Bromo-PEG2-phosphonic acid molecular weight and formula

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Compound of Interest

Compound Name: *Bromo-PEG2-phosphonic acid*

Cat. No.: *B606387*

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In-Depth Technical Guide: Bromo-PEG2-phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of **Bromo-PEG2-phosphonic acid**, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and materials science. Its unique structure, incorporating a reactive bromo group and a phosphonic acid moiety, allows for versatile applications in the development of complex molecular architectures.

Physicochemical Data

The fundamental molecular properties of **Bromo-PEG2-phosphonic acid** are summarized in the table below. This quantitative data is essential for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.

Property	Value	References
Chemical Formula	C6H14BrO5P	[1][2][3][4][5][6]
Molecular Weight	277.05 g/mol	[1][2][3][5][6][7]
Exact Mass	275.9762 u	[1]
CAS Number	1446282-44-5	[1][2][3][4]
Purity	Typically ≥95% or ≥98%	[2][4]

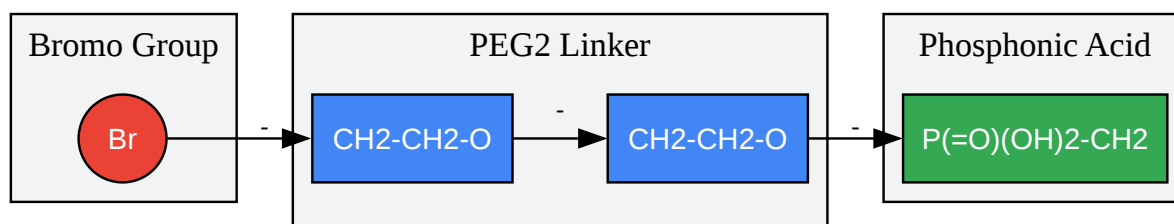
Elemental Analysis

A detailed elemental breakdown of **Bromo-PEG2-phosphonic acid** is provided below, offering further insight into its composition.

Element	Symbol	Percentage
Carbon	C	26.01%
Hydrogen	H	5.09%
Bromine	Br	28.84%
Oxygen	O	28.87%
Phosphorus	P	11.18%

Molecular Structure and Functional Groups

The structure of **Bromo-PEG2-phosphonic acid** is characterized by a short polyethylene glycol (PEG) spacer, which imparts hydrophilicity.[2][4] This spacer connects two key functional groups: a terminal bromo group and a phosphonic acid group. The bromo group serves as a reactive site for nucleophilic substitution, while the phosphonic acid is effective for chelation or binding to surfaces.[2]



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Caption: Functional components of **Bromo-PEG2-phosphonic acid**.

Experimental Considerations

Solubility and Storage

For experimental use, **Bromo-PEG2-phosphonic acid** is soluble in dimethyl sulfoxide (DMSO).[1] Proper storage is crucial to maintain its integrity. For short-term storage (days to weeks), it should be kept in a dry, dark environment at 0-4°C.[1] For long-term storage (months to years), a temperature of -20°C is recommended.[1][4]

Handling

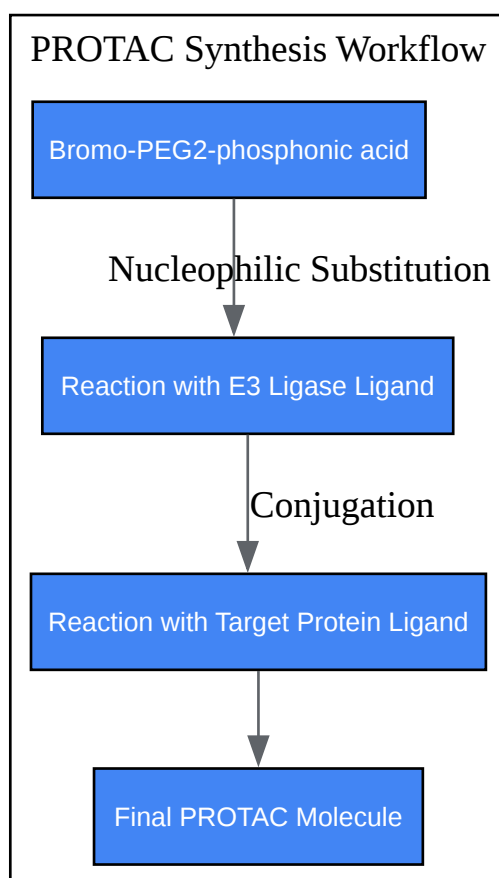
This product is intended for research use only and not for human or veterinary use.[1] It is shipped under ambient temperature as a non-hazardous chemical.[1]

Applications in Research and Development

The dual functionality of **Bromo-PEG2-phosphonic acid** makes it a valuable tool in various research and development areas.

- **Bioconjugation:** The bromo group can react with nucleophiles on biomolecules, while the phosphonic acid can be used for attachment to other substrates, enabling the creation of complex bioconjugates.[2]
- **PROTACs:** This molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are an emerging therapeutic modality that utilizes the ubiquitin-proteasome system to selectively degrade target proteins.[6][7]

- Drug Delivery: The hydrophilic PEG spacer can improve the solubility of hydrophobic drugs in aqueous media, potentially enhancing their bioavailability.[4]
- Materials Science: The phosphonic acid group allows for the modification of surfaces, making it useful in the development of functionalized materials.[2]



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Caption: Simplified workflow for PROTAC synthesis.

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